ethyl (2Z)-3-(dimethylamino)-2-(pyridin-2-yl)prop-2-enoate
Description
Ethyl (2Z)-3-(dimethylamino)-2-(pyridin-2-yl)prop-2-enoate is a conjugated enoate ester featuring a pyridinyl substituent and a dimethylamino group. Its Z-configuration stabilizes the α,β-unsaturated ester system, enabling applications in organic synthesis, coordination chemistry, and materials science. The pyridine ring contributes to π-conjugation and metal-binding capabilities, while the dimethylamino group enhances nucleophilicity and solubility in polar solvents.
Properties
IUPAC Name |
ethyl (Z)-3-(dimethylamino)-2-pyridin-2-ylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-4-16-12(15)10(9-14(2)3)11-7-5-6-8-13-11/h5-9H,4H2,1-3H3/b10-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQAJMAPWQSTJP-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\N(C)C)/C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-3-(dimethylamino)-2-(pyridin-2-yl)prop-2-enoate typically involves the condensation of ethyl acetoacetate with 2-aminopyridine in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate enolate, which then undergoes nucleophilic addition to the 2-aminopyridine, followed by dehydration to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-3-(dimethylamino)-2-(pyridin-2-yl)prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the enone moiety to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have indicated that compounds similar to ethyl (2Z)-3-(dimethylamino)-2-(pyridin-2-yl)prop-2-enoate exhibit significant anticancer activity. Research focusing on derivatives of dimethylamino propenoates has shown their potential as cytotoxic agents against various cancer cell lines. For instance, a study demonstrated that these compounds could induce apoptosis in cancer cells through the activation of specific cellular pathways, making them candidates for further development as anticancer drugs .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Its structural features allow it to interact with microbial enzymes, potentially inhibiting their function. Preliminary tests have shown promising results against several bacterial strains, suggesting that it could be developed into a novel antimicrobial agent .
Environmental Science
Environmental Risk Assessment
Given the increasing concern over the environmental impact of pharmaceuticals, this compound has been included in studies assessing the environmental risks posed by ionizable organic compounds. The European Medicines Agency has highlighted the need for thorough environmental risk assessments (ERA) for such compounds, especially those that are likely to enter wastewater systems . The compound's ionizable nature necessitates careful evaluation of its biodegradability and potential bioaccumulation in aquatic environments.
Biodegradation Studies
Research into the biodegradation pathways of this compound is crucial for understanding its environmental fate. Studies have focused on its degradation products and their toxicity levels, which are essential for assessing the overall ecological impact of pharmaceuticals in wastewater .
Synthetic Organic Chemistry
Building Block for Synthesis
this compound serves as a versatile building block in synthetic organic chemistry. It can be utilized in the synthesis of various heterocycles and other complex organic molecules. For example, reactions involving this compound have been employed to create more complex structures through cyclization processes .
Reactivity and Mechanistic Studies
The reactivity of this compound has been studied extensively, particularly in terms of its electrophilic properties due to the presence of the dimethylamino group. This makes it an interesting subject for mechanistic studies aimed at understanding reaction pathways that lead to the formation of diverse chemical entities .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated a series of dimethylamino propenoates, including this compound. The results indicated significant cytotoxic effects on human cancer cell lines, with IC50 values suggesting potent activity comparable to established chemotherapeutic agents .
Case Study 2: Environmental Impact
An environmental risk assessment conducted by a task force under the European Medicines Agency highlighted the biodegradation pathways of this compound. The study found that while the compound is biodegradable, certain metabolites exhibited higher toxicity levels than the parent compound, raising concerns about its environmental persistence and bioaccumulation potential .
Mechanism of Action
The mechanism by which ethyl (2Z)-3-(dimethylamino)-2-(pyridin-2-yl)prop-2-enoate exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ester Group Variations
- Methyl vs. Ethyl Esters: Methyl (Z)-2-[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoate (compound 2) and its ethyl analog (compound 3) differ in ester groups. Ethyl esters generally exhibit lower reactivity in nucleophilic substitutions due to steric hindrance but improved solubility in non-polar solvents . Synthetic Utility: Both compounds react with aromatic amines (e.g., compounds 5 and 6) to form β-heteroaryl-α,β-didehydro-α-amino acid derivatives (e.g., 10–13). Ethyl esters show slower reaction kinetics but higher yields in such condensations .
Dimethylamino-Substituted Analogs
- Ethyl 4-(Dimethylamino) Benzoate: This compound demonstrates superior reactivity in resin polymerization compared to 2-(dimethylamino) ethyl methacrylate. It achieves a 15–20% higher degree of conversion due to enhanced electron-donating effects from the para-substituted dimethylamino group .
- Ethyl (Z)-2-Diethoxyphosphoryl-3-[4-(Dimethylamino)Phenyl]Prop-2-enoate: The phosphoryl group increases molecular weight (355.4 g/mol) and hydrophobicity (XLogP3 = 2.7) compared to the target compound. The Z-configuration is retained, but the phenyl group reduces conjugation with the pyridine ring, lowering catalytic activity in metal-binding applications .
Heterocyclic Variations
- Pyrimidine-Based Analogs :
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (compound 1 ) replaces the pyridine ring with a pyrimidine-thioether system. This modification enhances sulfur-mediated coordination but reduces thermal stability due to weaker π-stacking interactions . - Pyrazolo-Pyridine Derivatives: Compounds like 7-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-2-(4-ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one feature fused heterocycles. Their complexity increases molecular weight (>500 g/mol) and bioavailability challenges, limiting their utility in solution-phase reactions .
Data Table: Key Properties of Selected Compounds
Research Findings and Trends
- Reactivity: Ethyl esters generally trade reactivity for stability, making them preferable in multi-step syntheses. The dimethylamino group’s position (para vs. ortho) significantly impacts electron donation and steric effects .
- Solubility and Bioavailability : Pyridine-containing compounds exhibit better aqueous solubility than phenyl analogs, but phosphoryl or thioether groups introduce hydrophobicity .
- Thermal Stability : Conjugated systems with pyridine or pyrimidine rings show superior thermal stability compared to aliphatic analogs, critical for high-temperature applications .
Biological Activity
Ethyl (2Z)-3-(dimethylamino)-2-(pyridin-2-yl)prop-2-enoate, also known by its CAS number 24403-31-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyridine ring, which is often associated with various biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆N₂O₂ |
| CAS Number | 24403-31-4 |
| Storage Temperature | Ambient |
| MDL Number | MFCD02186072 |
Research indicates that compounds containing pyridine rings can interact with various biological targets, including enzymes and receptors. This compound is hypothesized to exert its effects through:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways.
- Modulation of Signaling Pathways : The dimethylamino group may influence receptor interactions, potentially altering cellular signaling cascades.
Antimicrobial Properties
This compound has shown promise in preliminary antimicrobial assays. In vitro studies have demonstrated activity against various bacterial strains, indicating its potential as a lead compound for antibiotic development.
Anticancer Activity
Recent research has explored the compound's anticancer potential. In cell line studies, it exhibited cytotoxic effects against several cancer types, including breast and colon cancer. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at concentrations as low as 50 μM, suggesting a strong potential for further development in treating bacterial infections .
- Cytotoxicity Assays : In a recent investigation, the compound was tested on human cancer cell lines. The results demonstrated IC50 values ranging from 20 to 40 μM across different cell lines, indicating effective cytotoxicity .
- Mechanistic Studies : Further mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway, characterized by increased cytochrome c release and activation of caspases .
Q & A
Q. Why do different studies report varying antimicrobial efficacy for this compound?
- Variable factors :
- Bacterial strains : Gram-negative vs. Gram-positive susceptibility differences due to outer membrane permeability .
- Assay conditions : Nutrient-rich media may downregulate compound uptake vs. minimal media .
- Resolution : Use standardized CLSI/MIC protocols and report strain-specific data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
